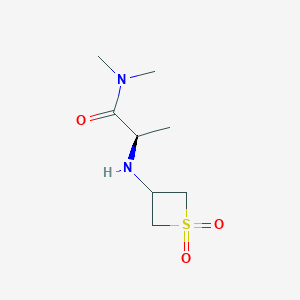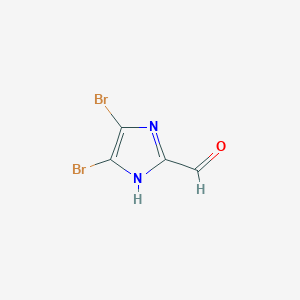
4,5-Dibromo-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with bromine atoms at the 4 and 5 positions and an aldehyde group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-imidazole-2-carbaldehyde typically involves the bromination of 1H-imidazole-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Condensation Reactions: Often carried out in the presence of a catalyst like acetic acid or under basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Yield substituted imidazole derivatives.
Condensation Reactions: Produce Schiff bases or hydrazones, depending on the reactants used.
Aplicaciones Científicas De Investigación
4,5-Dibromo-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the fabrication of advanced materials, including dyes and sensors.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. The bromine atoms and aldehyde group enable it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, leading to its use as an antimicrobial or anticancer agent .
Comparación Con Compuestos Similares
- 4,5-Dichloro-1H-imidazole-2-carbaldehyde
- 4,5-Difluoro-1H-imidazole-2-carbaldehyde
- 4,5-Diiodo-1H-imidazole-2-carbaldehyde
Comparison: 4,5-Dibromo-1H-imidazole-2-carbaldehyde is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .
Propiedades
Número CAS |
106848-46-8 |
|---|---|
Fórmula molecular |
C4H2Br2N2O |
Peso molecular |
253.88 g/mol |
Nombre IUPAC |
4,5-dibromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-4(6)8-2(1-9)7-3/h1H,(H,7,8) |
Clave InChI |
PTXUTZHXTGRTQK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=NC(=C(N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


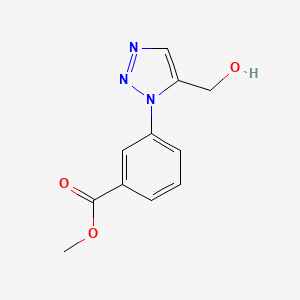
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)

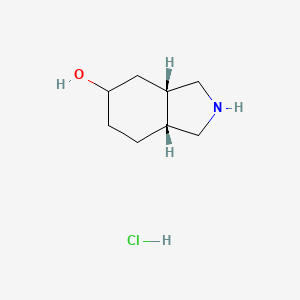
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)

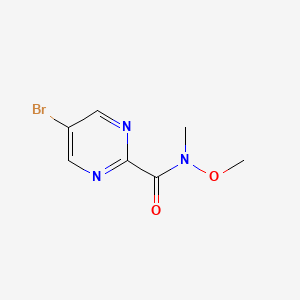
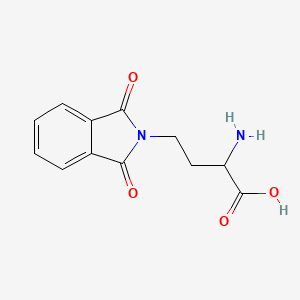
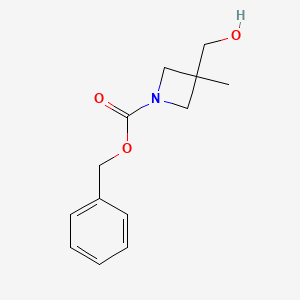

![1H-Pyrrolo[3,2-B]pyridin-2-OL](/img/structure/B13009575.png)
